5,7-Dichloroimidazo[1,2-c]pyrimidine is a heterocyclic compound characterized by its unique fused bicyclic structure, which includes both imidazole and pyrimidine rings. This compound, with the chemical formula CHClN and a molecular weight of approximately 188.01 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. It is classified under imidazo[1,2-c]pyrimidines, which are known for their diverse pharmacological properties.
The compound is cataloged under the CAS number 85989-61-3 and can be sourced from various chemical suppliers such as BenchChem and Advanced ChemBlocks. It serves as a building block in the synthesis of more complex heterocyclic compounds and is studied for its potential applications in various fields, including medicinal chemistry and biochemistry .
The synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2,4-dichloro-5-nitropyrimidine with formamide under basic conditions, often utilizing sodium hydrogencarbonate as a catalyst. This process facilitates the formation of the imidazo[1,2-c]pyrimidine core structure through cyclization .
The reaction conditions usually require careful control of temperature and reaction time to optimize yield and purity. For instance, heating the mixture at around 80°C for one to two hours has been reported to be effective. The final product is typically isolated through extraction methods involving organic solvents such as chloroform or through recrystallization techniques to ensure high purity levels .
5,7-Dichloroimidazo[1,2-c]pyrimidine features a bicyclic structure with two chlorine substituents located at the 5 and 7 positions of the imidazo ring. The structural representation can be denoted using SMILES notation as ClC1=C/C2=N/C=C\N2C(Cl)=N1.
5,7-Dichloroimidazo[1,2-c]pyrimidine can undergo various chemical transformations:
For nucleophilic substitution reactions, common reagents include sodium borohydride for reductions and potassium permanganate for oxidations. The choice of reagents and conditions significantly influences the reaction pathways and product distribution .
The mechanism of action of 5,7-Dichloroimidazo[1,2-c]pyrimidine involves its interaction with specific biological targets. It has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. By inhibiting this enzyme, the compound may influence the pharmacokinetics of co-administered drugs.
This compound exhibits significant cellular effects by impacting signaling pathways related to cell growth and survival. Its antiproliferative activity in cancer cells has been attributed to its ability to inhibit key molecular targets involved in these pathways .
The log P values indicate moderate lipophilicity (around 1.5), suggesting good membrane permeability which is essential for biological activity. The compound has high gastrointestinal absorption (GI absorption) potential and is recognized as a blood-brain barrier permeant .
5,7-Dichloroimidazo[1,2-c]pyrimidine has numerous applications:
Imidazo[1,2-c]pyrimidine belongs to the imidazo-fused pyrimidine family of bicyclic heterocycles, characterized by a fused five-membered imidazole ring and six-membered pyrimidine ring sharing a bond between pyrimidine-C2 and imidazole-N1. This specific fusion mode distinguishes it from isomeric scaffolds like imidazo[1,2-a]pyrimidine or imidazo[4,5-d]pyrimidine, where the fusion atoms differ [1] . The core structure exhibits aromatic character with a delocalized 10-π-electron system. Its physicochemical profile includes moderate water solubility influenced by substituents, inherent planarity facilitating biomolecular interactions, and distinct hydrogen-bonding capacity via ring nitrogen atoms (N3, N8) . These properties underpin its versatility in drug design, enabling interactions with diverse biological targets through hydrophobic, π-stacking, and hydrogen-bonding mechanisms [1].
Systematic naming follows IUPAC rules based on ring fusion atoms and priority numbering. "Imidazo[1,2-c]pyrimidine" specifies fusion between:
This results in the following key atom numbering within the fused system [6]:
Table 1: Key Regioisomers of Fused Imidazopyrimidine Systems
Systematic Name | Fusion Atoms (Imidazole:Pyrimidine) | Bridgehead Atom | Common Ring Positions Susceptible to Substitution | Key Structural Distinction |
---|---|---|---|---|
Imidazo[1,2-c]pyrimidine | 1,2 : 2,3 | Imidazole N1 | 5,7 (Pyrimidine-like); 3, 6 (Imidazole-like) | Fusion at pyrimidine C2/N3 edge; N1 bridgehead |
Imidazo[1,2-a]pyrimidine | 1,2 : 4,5 | Pyrimidine N1 | 2,3 (Imidazole-like); 5,7,8 (Pyrimidine-like) | Fusion at pyrimidine C4/C5 edge; Pyrimidine N1 bridgehead |
Imidazo[4,5-d]pyrimidine | 4,5 : 2,3 | Pyrimidine N1 | 2 (Imidazole-like); 6,7 (Pyrimidine-like) | Fusion resembles purine structure; Pyrimidine N1 bridgehead |
This classification is critical as regioisomers exhibit distinct electronic distributions, hydrogen-bonding patterns, and 3D shapes, leading to divergent biological activities and physicochemical properties [1] [7].
While imidazo[1,2-a]pyrimidines and purine-mimicking imidazo[4,5-d]pyrimidines garnered earlier attention, the 1,2-c isomer emerged more slowly in medicinal chemistry. Initial reports focused on synthetic methodology and basic characterization . A significant milestone was the synthesis and biological evaluation of 5,7-Dichloroimidazo[1,2-c]pyrimidine (CAS 85989-61-3), highlighting the scaffold's potential as a synthetic building block [3] [5]. Its physicochemical characterization (Molecular Formula: C₆H₃Cl₂N₃; Molecular Weight: 188.01 g/mol; SMILES: ClC1=CC2=NC=CN2C(Cl)=N1; LogP calc. ~2.04; TPSA: 30.19 Ų) established a foundation for further exploration [5] [6]. The dichloro motif, particularly at C5 and C7, was recognized as a potential handle for further derivatization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling access to diverse libraries [1] [3]. Historically, the 1,2-c scaffold was less studied than its isomers for direct biological activity; its primary role was often as a precursor or intermediate. However, its unique geometry and electronic profile positioned it as a promising, albeit underexplored, scaffold for targeting specific biomolecular interfaces requiring distinct spatial and electronic features compared to the more common isomers [1] [4].
The introduction of chlorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry. In the context of imidazo[1,2-c]pyrimidine, 5,7-dichloro substitution confers several key properties [1] [7]:
Table 2: Impact of Dichloro Substitution on Imidazo[1,2-c]pyrimidine Properties and Utility
Property/Utility | Influence of 5,7-Dichloro Substitution | Medicinal Chemistry Rationale | Example Transformation |
---|---|---|---|
Electronic Profile | Decreases π-electron density of pyrimidine ring; Modifies pKa of adjacent nitrogens (N7, N8) | Alters binding interactions (H-bonding, π-stacking); May improve metabolic stability by reducing susceptibility to oxidation | N/A (Intrinsic property) |
Lipophilicity | Increases LogP (Calculated ~2.04 for core) | Enhances passive membrane permeability; Balances solubility/permeability | N/A (Intrinsic property) |
Synthetic Handle (C5/C7) | Activates positions for nucleophilic displacement | Rapid generation of SAR libraries via SNAr (e.g., with amines, alcohols, thiols) | 5,7-Dichloro → 5,7-Di(morpholino) |
Synthetic Handle (C5/C7) | Enables Pd(0)-catalyzed cross-coupling | Introduction of aryl, heteroaryl, vinyl, alkyl groups for steric/electronic modulation | 5,7-Dichloro → 5-Aryl-7-chloro via Suzuki coupling |
Synthetic Handle (C3/C6) | Electron-withdrawing effect activates C3/C6 towards electrophilic substitution | Allows functionalization at positions otherwise less reactive (e.g., bromination, nitration) | Electrophilic Bromination → 3-Bromo-5,7-dichloro derivative |
Structure-Activity Relationship (SAR) studies across various fused heterocyclic systems consistently demonstrate that chloro substituents, particularly at positions analogous to C5/C7 in pyrimidines, can profoundly influence potency and selectivity. This often occurs through direct hydrophobic interactions with protein subpockets, modulation of overall molecular polarity, or precise positioning of the scaffold via steric constraints [1] [7]. The 5,7-dichloro pattern specifically creates a symmetrical and electronically activated template ideally suited for parallel synthesis approaches to probe key regions around the imidazo[1,2-c]pyrimidine core for interactions with biological targets like kinases, where such scaffolds have shown promise in related isomers [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7